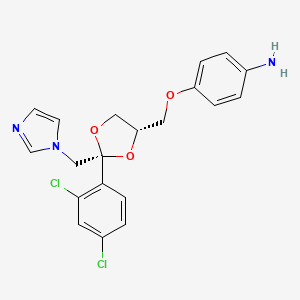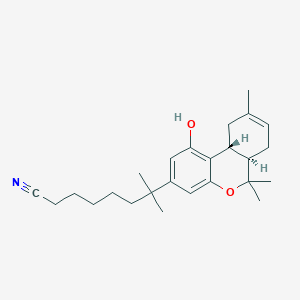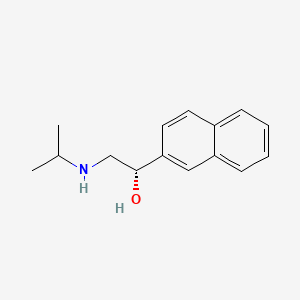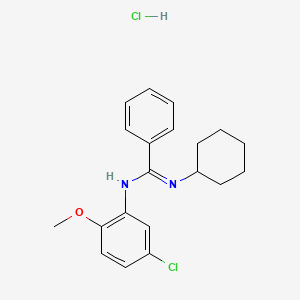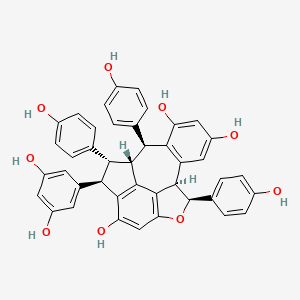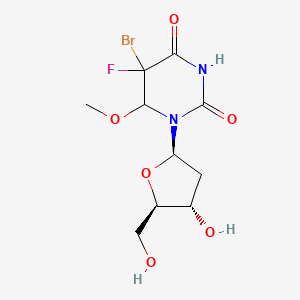
5-Bromo-5-fluoro-6-methoxy-dihydro-2'-deoxyuridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrouracil, 5-bromo-1-(2-deoxy-beta-D-erythro-pentofuranosyl)-5-fluoro-6-methoxy- is a synthetic nucleoside analog. This compound is structurally related to uracil, a naturally occurring pyrimidine nucleobase found in RNA. The modifications in this compound, including the addition of bromine, fluorine, and methoxy groups, as well as the deoxy sugar moiety, confer unique chemical and biological properties that make it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrouracil, 5-bromo-1-(2-deoxy-beta-D-erythro-pentofuranosyl)-5-fluoro-6-methoxy- typically involves multiple steps, starting from uracil or its derivatives. The key steps include:
Bromination: Introduction of a bromine atom at the 5-position of uracil.
Fluorination: Addition of a fluorine atom at the 5-position.
Methoxylation: Introduction of a methoxy group at the 6-position.
Glycosylation: Attachment of the 2-deoxy-beta-D-erythro-pentofuranosyl moiety to the nitrogen at the 1-position.
Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent. Fluorination often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST). Methoxylation can be carried out using methanol in the presence of a base. Glycosylation typically requires a glycosyl donor and a promoter such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Hydrouracil, 5-bromo-1-(2-deoxy-beta-D-erythro-pentofuranosyl)-5-fluoro-6-methoxy- can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The glycosidic bond can be hydrolyzed to release the sugar moiety.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used to replace the halogen atoms.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the glycosidic bond.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
Hydrouracil, 5-bromo-1-(2-deoxy-beta-D-erythro-pentofuranosyl)-5-fluoro-6-methoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Hydrouracil, 5-bromo-1-(2-deoxy-beta-D-erythro-pentofuranosyl)-5-fluoro-6-methoxy- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound can act as a chain terminator during DNA synthesis, leading to the inhibition of cell proliferation. It may also interact with specific enzymes, such as DNA polymerases, to exert its effects.
Comparison with Similar Compounds
Hydrouracil, 5-bromo-1-(2-deoxy-beta-D-erythro-pentofuranosyl)-5-fluoro-6-methoxy- can be compared to other nucleoside analogs, such as:
Fluorouracil: A widely used anticancer drug.
Bromouracil: Used in mutagenesis studies.
Azauridine: An antiviral and anticancer agent.
The unique combination of bromine, fluorine, and methoxy groups in Hydrouracil, 5-bromo-1-(2-deoxy-beta-D-erythro-pentofuranosyl)-5-fluoro-6-methoxy- distinguishes it from these other compounds, potentially offering different biological activities and applications.
Properties
CAS No. |
1031-61-4 |
|---|---|
Molecular Formula |
C10H14BrFN2O6 |
Molecular Weight |
357.13 g/mol |
IUPAC Name |
5-bromo-5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methoxy-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H14BrFN2O6/c1-19-8-10(11,12)7(17)13-9(18)14(8)6-2-4(16)5(3-15)20-6/h4-6,8,15-16H,2-3H2,1H3,(H,13,17,18)/t4-,5+,6+,8?,10?/m0/s1 |
InChI Key |
JXBABPBZPSKYSI-SKAWGCAZSA-N |
Isomeric SMILES |
COC1C(C(=O)NC(=O)N1[C@H]2C[C@@H]([C@H](O2)CO)O)(F)Br |
Canonical SMILES |
COC1C(C(=O)NC(=O)N1C2CC(C(O2)CO)O)(F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


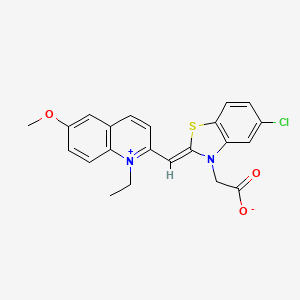
![[(3S,3aR,6S,6aS)-3-[methyl(3-phenylpropyl)amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12785468.png)
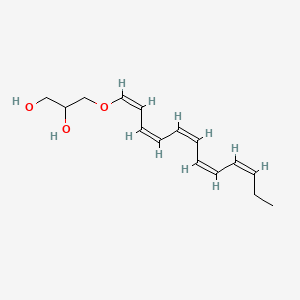
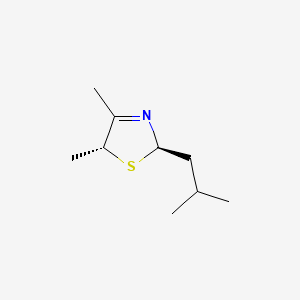
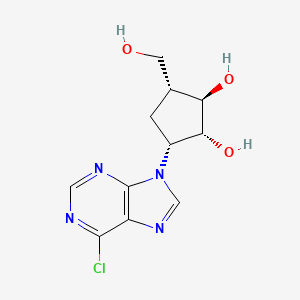

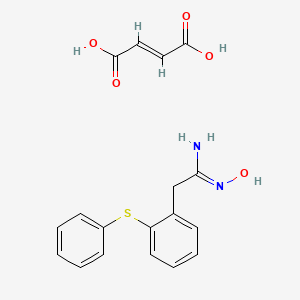
![2-Phenylthieno[2,3-b]quinolin-3-ol 1,1-dioxide](/img/structure/B12785524.png)
